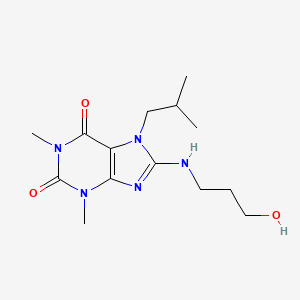

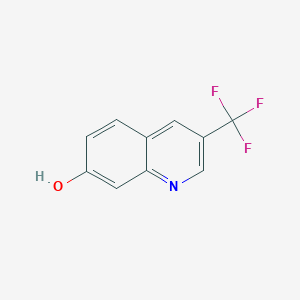

![molecular formula C20H18N6O3S2 B2486029 2-((6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-sulfamoylphenyl)acetamide CAS No. 305342-27-2](/img/structure/B2486029.png)

2-((6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-sulfamoylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-((6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-sulfamoylphenyl)acetamide is a useful research compound. Its molecular formula is C20H18N6O3S2 and its molecular weight is 454.52. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Compound Synthesis and Antitumor Activity

Research has led to the synthesis of novel derivatives containing the pyrazolo[3,4-d]pyrimidine moiety, aiming to evaluate their antitumor activity. For instance, Alqasoumi et al. (2009) synthesized novel acetamide, pyrrole, and pyrazole derivatives to assess their antitumor effectiveness, finding compound 4 to be more effective than doxorubicin, a reference drug (Alqasoumi et al., 2009). Similarly, Al-Sanea et al. (2020) attached different aryloxy groups to the pyrimidine ring in 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives to discover new anticancer agents, with one compound showing appreciable cancer cell growth inhibition (Al-Sanea et al., 2020).

Antimicrobial and Antibacterial Evaluation

Darwish et al. (2014) embarked on synthesizing new heterocyclic compounds incorporating a sulfamoyl moiety for antimicrobial applications, resulting in compounds that showed promising antibacterial and antifungal activities (Darwish et al., 2014). Azab et al. (2013) also synthesized heterocyclic compounds containing a sulfonamido moiety, aiming for antibacterial agent use, with several compounds displaying high activities (Azab et al., 2013).

Coordination Complexes and Antioxidant Activity

Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and their Co(II) and Cu(II) coordination complexes to study the effect of hydrogen bonding on self-assembly and antioxidant activity, showing significant antioxidant potential (Chkirate et al., 2019).

Crystal Structure Analysis

Research on crystal structures of related compounds has provided insights into their conformation and potential reactivity. Subasri et al. (2016) analyzed the crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide derivatives, revealing a folded conformation stabilized by intramolecular hydrogen bonds (Subasri et al., 2016).

Mechanism of Action

Target of Action

The compound, also known as 2-({6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-N-(4-sulfamoylphenyl)acetamide, is a multi-targeting tyrosine kinase inhibitor . It primarily targets VEGFR2 and other kinases such as RET and AXL . These kinases play crucial roles in cell growth, survival, and differentiation, making them important targets for cancer treatment .

Mode of Action

This compound interacts with its targets by mimicking the adenine ring of ATP, allowing it to bind to the hinge region in kinase active sites . This binding inhibits the kinase activity, thereby disrupting the signaling pathways that promote cancer cell growth and survival .

Biochemical Pathways

The compound affects several biochemical pathways. One of the key pathways is the mTOR signaling pathway, which is often dysregulated in cancer . The compound inhibits mTORC1, leading to a reduction in its anticancer efficacy due to compensatory activation of the mTORC2 complex .

Pharmacokinetics

The compound’s lipophilicity, represented by its c log p value, can influence its adme (absorption, distribution, metabolism, and excretion) properties . Lipophilic compounds are generally well absorbed and can easily cross cell membranes, but they may also be extensively metabolized and could have potential toxicity issues .

Result of Action

The inhibition of the targeted kinases by this compound disrupts the signaling pathways that promote cancer cell growth and survival . This leads to a decrease in cancer cell proliferation and an increase in cancer cell death .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution . Additionally, factors such as temperature and light can affect the stability of the compound . .

Biochemical Analysis

Biochemical Properties

The compound 2-((6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-sulfamoylphenyl)acetamide is an isostere of the adenine ring of ATP, allowing it to mimic hinge region binding interactions in kinase active sites . This property can be exploited to direct the activity and selectivity of the compound to multiple oncogenic targets through focused chemical modification .

Cellular Effects

In cellular contexts, this compound has been shown to exhibit potent inhibitory activity against FGFR1, a receptor tyrosine kinase involved in various types of tumors . It has been reported to inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, specifically kinases. The compound mimics the hinge region binding interactions in kinase active sites, which are critical for the enzyme’s activity . This allows the compound to inhibit the activity of these kinases, thereby exerting its effects at the molecular level .

Properties

IUPAC Name |

2-(6-methyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-N-(4-sulfamoylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N6O3S2/c1-13-23-19-17(11-22-26(19)15-5-3-2-4-6-15)20(24-13)30-12-18(27)25-14-7-9-16(10-8-14)31(21,28)29/h2-11H,12H2,1H3,(H,25,27)(H2,21,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUOQYQUOMMCIPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=NN2C3=CC=CC=C3)C(=N1)SCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N6O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(4-methylphenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]prop-2-enamide](/img/structure/B2485951.png)

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate](/img/structure/B2485955.png)

![7-(4-fluorophenyl)-3-{[2-(1H-indol-3-yl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2485959.png)

![N-(4-chlorophenyl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2485960.png)

![(4-methylpiperidin-1-yl)(4-(3-(methylthio)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)methanone](/img/structure/B2485961.png)

![3-Amino-6-pyridin-3-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2485962.png)

![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(cyclopentylsulfanyl)ethan-1-one](/img/structure/B2485966.png)

![N-(2,5-dimethoxyphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2485967.png)